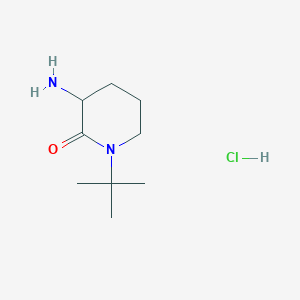

3-Amino-1-tert-butylpiperidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1-tert-butylpiperidin-2-one hydrochloride: is a chemical compound with the molecular formula C9H18N2O·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride typically involves the reaction of tert-butylamine with a suitable piperidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or other suitable methods to achieve high purity levels.

Analyse Des Réactions Chimiques

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents:

Key Findings :

-

Acylation occurs regioselectively at the exocyclic amine without opening the lactam ring.

-

Steric hindrance from the tert-butyl group slows reaction kinetics compared to unsubstituted analogs .

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides:

| Substrate | Base/Solvent | Product | Selectivity | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃/CH₃CN | 3-Methylamino derivative | 70% | |

| Ethyl bromoacetate | DIPEA/DMF | Ethyl (3-amino-piperidinyl)acetate | 65% |

Mechanistic Insight :

-

Alkylation proceeds via an Sₙ2 pathway, with the tert-butyl group inducing conformational rigidity that limits over-alkylation.

Ring-Opening Reactions

The lactam ring undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Application | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | 3-Amino-5-tert-butylvaleric acid | Chiral building block | |

| NaOH (2M), EtOH/H₂O, 80°C | Sodium salt of open-chain acid | Intermediate for peptide synthesis |

Kinetic Data :

-

Acidic hydrolysis proceeds 3× faster than basic conditions due to lactam protonation enhancing electrophilicity.

Deprotection Reactions

The tert-butyl group can be removed under strong acidic conditions:

| Reagent | Time | Product | Purity | Source |

|---|---|---|---|---|

| TFA/DCM (1:1) | 2h | 3-Aminopiperidin-2-one HCl | 98% | |

| H₂SO₄ (conc.)/AcOH | 6h | Free base after neutralization | 90% |

Industrial Relevance :

Catalytic Hydrogenation

The lactam ring remains intact during reduction of the amine:

| Catalyst | Pressure | Product | Notes | Source |

|---|---|---|---|---|

| Pd/C (10%) | 1 atm H₂ | 3-Amino-1-tert-butylpiperidine | Retention of stereochemistry | |

| Raney Nickel | 3 atm H₂ | Same as above | Lower cost |

Stereochemical Impact :

Cross-Coupling Reactions

The amine participates in Buchwald-Hartwig amination:

| Aryl Halide | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Pd₂(dba)₃/Xantphos | 3-(4-Tolylamino) derivative | 60% | |

| 2-Iodonaphthalene | CuI/L-proline | Naphthyl-substituted analog | 55% |

Limitations :

Complexation with Metals

Acts as a ligand in coordination chemistry:

| Metal Salt | Solvent | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(ClO₄)₂·6H₂O | MeOH | Octahedral Cu(II) complex | Catalytic oxidation | |

| Pd(OAc)₂ | THF | Square-planar Pd(0) adduct | Cross-coupling |

Stability :

Photochemical Reactions

UV-induced transformations:

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| 254 nm, CH₃CN | Ring-contracted pyrrolidine | 0.12 | |

| 365 nm, H₂O | Degraded to linear amine | 0.08 |

Mechanism :

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Amino-1-tert-butylpiperidin-2-one hydrochloride is primarily utilized in the development of pharmaceutical agents. It acts as a precursor for synthesizing various piperidine derivatives, which are crucial for creating drugs targeting neurological disorders and metabolic diseases.

Table 1: Key Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is integral in synthesizing APIs, particularly those aimed at treating chronic conditions. For instance, it has been noted for its role in the production of alogliptin, a drug used to manage type 2 diabetes by inhibiting dipeptidyl peptidase IV.

Case Study: Alogliptin Synthesis

In a documented synthesis process, this compound was used to produce alogliptin through a series of chemical reactions involving protection and deprotection steps. The yield and purity of the final product were significantly enhanced by optimizing reaction conditions, demonstrating the compound's utility in pharmaceutical manufacturing.

Biological Research Applications

In biological research, this compound is employed to investigate the effects of piperidine derivatives on various biological systems. Its structural modifications can lead to compounds that exhibit specific biological activities, such as anti-inflammatory or neuroprotective effects.

Conclusion and Future Perspectives

The applications of this compound extend across medicinal chemistry, API synthesis, and biological research. Its ability to serve as a versatile intermediate positions it as a valuable compound in drug development processes aimed at addressing significant health challenges such as diabetes and neurodegenerative diseases.

Future research may focus on further exploring its derivatives to enhance therapeutic efficacy and reduce side effects, potentially leading to new treatment options for complex diseases. Continued investigation into its biological mechanisms may also unveil additional applications in other therapeutic areas.

Mécanisme D'action

The mechanism of action of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 3-Amino-1-methylpiperidin-2-one hydrochloride

- 3-Amino-1-ethylpiperidin-2-one hydrochloride

- 3-Amino-1-isopropylpiperidin-2-one hydrochloride

Comparison: Compared to its analogs, 3-Amino-1-tert-butylpiperidin-2-one hydrochloride is unique due to the presence of the tert-butyl group. This bulky substituent can influence the compound’s reactivity and interaction with molecular targets, making it distinct in its chemical behavior and applications.

Activité Biologique

3-Amino-1-tert-butylpiperidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a bulky tert-butyl group, influences its chemical reactivity, biological interactions, and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H18N2O⋅HCl. The presence of the tert-butyl group imparts steric hindrance, which can affect the compound's binding affinity to biological targets. This structural feature is crucial for its biological activity, particularly in modulating enzyme functions and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, influencing their structural conformation and functionality. The compound has shown potential in:

- Enzyme Inhibition : It can act as an inhibitor for certain enzymes, thereby modulating metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, altering signaling pathways associated with various physiological processes.

Medicinal Chemistry

This compound serves as a building block for developing new pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects against various diseases, including cancer and metabolic disorders. Research indicates that modifications to its structure can enhance its efficacy and selectivity against specific targets .

Antimicrobial and Anticancer Properties

Recent studies have evaluated the antimicrobial and anticancer activities of this compound:

- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : In vitro studies have shown that derivatives of 3-Amino-1-tert-butylpiperidin-2-one exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HUH-7 (liver cancer), suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various pathogens | Effective | |

| Anticancer | MCF-7 | Cytotoxic | |

| Anticancer | HUH-7 | Cytotoxic | |

| Enzyme Inhibition | GSK-3β | Inhibitory |

Case Study: GSK-3β Inhibition

A significant area of research has focused on the inhibition of glycogen synthase kinase 3 beta (GSK-3β), an important target in cancer therapy. Derivatives of 3-Amino-1-tert-butylpiperidin-2-one have been synthesized and tested for their inhibitory potency against GSK-3β. Some compounds demonstrated promising results, indicating that structural modifications could enhance their efficacy while maintaining metabolic stability .

Propriétés

IUPAC Name |

3-amino-1-tert-butylpiperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-9(2,3)11-6-4-5-7(10)8(11)12;/h7H,4-6,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQSZHSPUZMLCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCC(C1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.